molecular formula C11H17N5O10P2S B10773810 [33P]2MeSADP

[33P]2MeSADP

Cat. No.: B10773810
M. Wt: 477.29 g/mol
InChI Key: WLMZTKAZJUWXCB-JLOOSCHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [33P]2MeSADP involves the incorporation of radioactive phosphorus-33 into the 2-methylthioadenosine-5’-diphosphate molecule. The process typically starts with the synthesis of 2-methylthioadenosine, followed by phosphorylation to form the diphosphate. The radioactive phosphorus is introduced during the phosphorylation step .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production is typically done in small batches due to the radioactive nature of the compound and its specific use in research .

Chemical Reactions Analysis

Types of Reactions

[33P]2MeSADP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include phosphorylated intermediates and hydrolyzed products. The binding reactions primarily result in the formation of receptor-ligand complexes .

Scientific Research Applications

[33P]2MeSADP is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of [33P]2MeSADP involves its binding to P2Y receptors, particularly P2Y12. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent platelet aggregation. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[33P]2MeSADP is unique due to its radiolabeled nature, which allows for precise tracking and quantification in biochemical assays. This makes it an invaluable tool in research settings where understanding the dynamics of receptor-ligand interactions is crucial .

Properties

Molecular Formula

C11H17N5O10P2S

Molecular Weight

477.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxy(33P)phosphoryl hydrogen phosphate

InChI

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1/i27+2,28+2

InChI Key

WLMZTKAZJUWXCB-JLOOSCHCSA-N

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[33P](=O)(O)O[33P](=O)(O)O)O)O)N

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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